17-beta-Hydroxy Exemestane Epoxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy Exemestane Epoxide involves the epoxidation of Exemestane. This process typically uses peracetic acid as the oxidizing agent in the presence of a catalyst such as manganese triflate . The reaction conditions are carefully controlled to ensure the formation of the epoxide ring without over-oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 17-beta-Hydroxy Exemestane Epoxide undergoes several types of chemical reactions, including:

Oxidation: The epoxide ring can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products

Common Reagents and Conditions:

Oxidation: Peracetic acid in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Pharmacological Research

- Breast Cancer Treatment : The compound has been studied for its efficacy in inhibiting aromatase activity and its potential role in treating hormone-dependent cancers.

- Hormonal Pathway Modulation : Research indicates that this compound influences both estrogen and androgen receptors, suggesting a complex role in hormonal regulation within breast cancer cells.

Analytical Chemistry

- Reference Standard : It is utilized as a reference standard in analytical method development and validation due to its distinct chemical structure and properties.

Biochemical Studies

- Enzyme Activity Studies : Investigations have focused on how this compound affects enzyme activities related to hormone regulation.

- Cell Line Studies : Experiments involving MCF-7 and T47D breast cancer cell lines have shown that this compound can stimulate cell proliferation through both estrogen and androgen receptor pathways.

In Vivo Studies

A study involving postmenopausal women treated with Exemestane demonstrated that major metabolites like 17-beta-Dihydroexemestane and its conjugates significantly contribute to the pharmacologic effects observed in vivo.

Cell Line Studies

Research using MCF-7aro cells showed that 17-beta-Hydroxy Exemestane Epoxide could reduce cell viability and stimulate apoptosis through interactions with estrogen and androgen receptors. The findings suggest that this compound may play a role in overcoming resistance to traditional aromatase inhibitors.

Pharmacokinetics

The pharmacokinetic profile indicates that the epoxide form may have prolonged effects compared to its parent compound due to unique binding characteristics and metabolic stability.

Mecanismo De Acción

17-beta-Hydroxy Exemestane Epoxide exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating estrogen receptor-positive breast cancer .

Comparación Con Compuestos Similares

Exemestane: The parent compound, also an aromatase inhibitor.

Anastrozole: Another aromatase inhibitor with a different chemical structure.

Letrozole: Similar to Anastrozole, used in the treatment of breast cancer

Uniqueness: 17-beta-Hydroxy Exemestane Epoxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity compared to other aromatase inhibitors .

Actividad Biológica

17-beta-Hydroxy Exemestane Epoxide is a metabolite derived from Exemestane, a steroidal aromatase inhibitor primarily used in the treatment of hormone-dependent breast cancer in postmenopausal women. This compound exhibits significant biological activity, particularly through its interactions with estrogen and androgen receptors, influencing hormonal pathways critical in cancer progression.

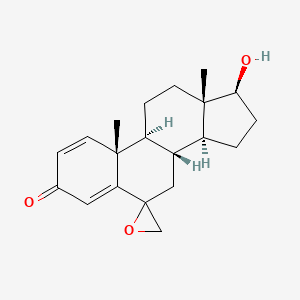

- IUPAC Name : (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one

- Molecular Formula : CHO

- Molecular Weight : 314.4 g/mol

- CAS Number : 1331732-05-8

This compound functions primarily by irreversibly binding to the aromatase enzyme , inhibiting its activity and thus preventing the conversion of androgens to estrogens. This reduction in estrogen levels is particularly beneficial in treating estrogen receptor-positive breast cancer.

Inhibition of Aromatase

Research indicates that this compound effectively inhibits aromatase activity. A study demonstrated that this compound could significantly reduce estrone formation in aromatase-overexpressing cells and ovarian tissues. Specifically:

- At concentrations of 1 µM and 10 µM, it exhibited substantial inhibition rates.

- The IC values for related metabolites showed that 17-beta-Dihydroexemestane (17-beta-DHE) and Exemestane-cysteine conjugates were potent inhibitors with IC values of approximately 9.2 µM and 16 µM respectively .

Interaction with Hormone Receptors

The compound also interacts with hormone receptors:

- Estrogen Receptor (ER) : While this compound shows weak binding affinity to ER-alpha, it can still influence estrogen-related pathways at higher concentrations.

- Androgen Receptor (AR) : It demonstrates a stronger interaction with AR, particularly at lower concentrations. This dual activity suggests a complex role in modulating hormonal effects in breast cancer cells .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | IC (µM) | Comments |

|---|---|---|---|

| This compound | Aromatase inhibition | Not specified | Significant inhibition observed |

| 17-beta-Dihydroexemestane | Aromatase inhibition | 9.2 | Major metabolite contributing to effects |

| Exemestane-cysteine | Aromatase inhibition | 16 | High circulating levels in patients |

Case Studies and Research Findings

- In Vivo Studies : A study involving postmenopausal women treated with Exemestane revealed that major metabolites like 17-beta-DHE and its conjugates account for a substantial portion of circulating compounds in plasma. These metabolites were found to significantly contribute to the pharmacologic effects observed in vivo .

- Cell Line Studies : In experiments using MCF-7 and T47D breast cancer cell lines, this compound was shown to stimulate cell proliferation through ER and AR pathways depending on concentration levels. This finding suggests potential implications for long-term treatment strategies using aromatase inhibitors .

- Pharmacokinetics : The pharmacokinetic profile indicates that the epoxide form may have prolonged effects compared to its parent compound due to its unique binding characteristics and metabolic stability.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMZYNAXKLSHLW-POJIJWSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4(CO4)C5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.